molecular formula C20H29ClN2O4 B15199120 (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride

Cat. No.: B15199120
M. Wt: 396.9 g/mol
InChI Key: MPQKYZPYCSTMEI-UHFFFAOYSA-N
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Description

The compound "(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol; dihydrate; hydrochloride" is the hydrochloride salt form of quinine, a naturally occurring alkaloid derived from the bark of Cinchona species. Its systematic IUPAC name is (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol hydrochloride dihydrate (CAS: 6119-47-7) . The molecular formula is C₂₀H₂₉ClN₂O₄, with a molecular weight of 396.9 g/mol . Structurally, it consists of a bicyclic quinuclidine moiety linked to a methoxy-substituted quinoline group via a methanol bridge, with two water molecules and a hydrochloride counterion enhancing its solubility .

Quinine hydrochloride dihydrate is highly soluble in water and ethanol, making it suitable for injectable formulations . Historically, it has been a cornerstone in malaria treatment, targeting the Plasmodium parasite’s blood stage . Beyond antimalarial activity, it exhibits antibacterial properties against E. coli, K. pneumoniae, and S. aureus and modulates ion channels like TRPM4 (IC₅₀: 100–500 µM) and TRPM7 .

Properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQKYZPYCSTMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol typically involves multi-step organic reactions. The process begins with the preparation of the azabicyclo[2.2.2]octane core, followed by the introduction of the ethenyl group. The quinoline moiety is then attached through a series of condensation reactions. The final step involves the formation of the methanol derivative and its conversion to the dihydrate hydrochloride form.

Industrial Production Methods: Industrial production of this compound requires stringent control of reaction conditions, including temperature, pressure, and pH. The use of catalysts and solvents is optimized to ensure high yield and purity. The process is scaled up from laboratory synthesis to industrial production by employing continuous flow reactors and automated systems.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The ethenyl group can participate in various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.

Major Products:

    Oxidation: Formation of quinoline carboxylic acids.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study receptor-ligand interactions due to its unique structural features.

Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to bind to DNA and proteins, influencing their function. The azabicyclo[2.2.2]octane core enhances the compound’s stability and bioavailability. The overall mechanism involves modulation of cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers: Quinine vs. Quinidine

Quinine and quinidine are diastereomers differing in configuration at C₈ and C₉ of the quinuclidine ring ():

  • Quinine : (R)-configuration at C₉, (S)-configuration at C₈.
  • Quinidine : (S)-configuration at C₉, (R)-configuration at C₈.
Property Quinine Hydrochloride Dihydrate Quinidine Sulfate Dihydrate
Molecular Formula C₂₀H₂₉ClN₂O₄ (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O
Molecular Weight 396.9 g/mol 782.96 g/mol
CAS Number 6119-47-7 6591-63-5
Primary Use Antimalarial, antibacterial Antiarrhythmic (Class Ia)
Solubility Freely soluble in water, ethanol Soluble in water (1:90)
Ion Channel Effects Blocks TRPM4/TRPM7 Inhibits cardiac Na⁺/K⁺ channels

Quinidine’s antiarrhythmic action arises from sodium channel blockade, whereas quinine’s antimalarial activity stems from heme polymerization inhibition in parasites .

Salt Forms: Hydrochloride vs. Hydrobromide vs. Sulfate

Different salt forms alter pharmacokinetics and stability:

Salt Form Quinine Hydrochloride Dihydrate Quinine Hydrobromide Quinidine Sulfate Dihydrate
Melting Point Not reported 81–82°C 168–172°C (decomposes)
Density ~1.21 g/cm³ (estimated) 1.21 g/cm³ 1.06 g/cm³
LogP ~4.07 4.07 3.5 (quinidine free base)
Clinical Use Injectable antimalarial Limited use due to lower solubility Oral antiarrhythmic

Hydrobromide salts generally have lower aqueous solubility than hydrochloride salts, limiting their clinical utility .

Key Research Findings

Antimicrobial Activity : Quinine hydrochloride dihydrate inhibits S. aureus at MIC₅₀ values comparable to ciprofloxacin .

TRPM4 Modulation : Quinine’s blockade of TRPM4 channels is voltage-dependent, with IC₅₀ values 10-fold higher than for TRPM5 .

Stereochemical Impact : Quinidine’s antiarrhythmic efficacy is linked to its distinct stereochemistry, which reduces its antimalarial potency compared to quinine .

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